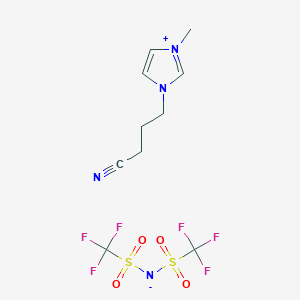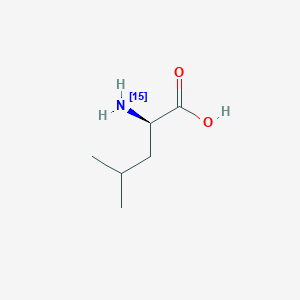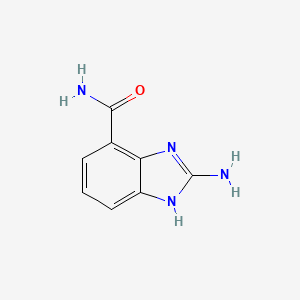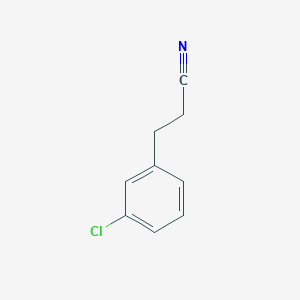![molecular formula C10H6ClN3 B1625177 4-chloro-1H-imidazo[4,5-c]quinoline CAS No. 132206-92-9](/img/structure/B1625177.png)
4-chloro-1H-imidazo[4,5-c]quinoline
Overview
Description
4-Chloro-1H-imidazo[4,5-c]quinoline is a chemical product that has been used as a photosynthetic activator in weed science and pest control . It has been shown to significantly increase the growth rate of wheat, soybean, and oilseed crops .
Synthesis Analysis
A series of imidazo[4,5-c]quinoline derivatives was synthesized with 2-amino-5-bromobenzoic acid and 4-nitrophenylacetonitrile as starting materials, 6-bromo-4-chloro-3-nitroquinoline as intermediate and Suzuki reaction and closure of the imidazolinone ring with triphosgene as key steps .Molecular Structure Analysis
The molecular structure of 4-chloro-1H-imidazo[4,5-c]quinoline consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The InChI code for this compound is 1S/C14H14ClN3/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3 .Chemical Reactions Analysis
In the synthesis of imidazo[4,5-c]quinoline derivatives, an iodine-mediated decarboxylative cyclization was developed from α-amino acids and 2-methyl quinolines under metal-free conditions . This process affords a variety of imidazo[1,5-a]quinolines with moderate to good yields .Physical And Chemical Properties Analysis
4-Chloro-1H-imidazo[4,5-c]quinoline is a white to off-white to yellow powder or crystals . It has a molecular weight of 259.74 . It is highly soluble in water and other polar solvents .Scientific Research Applications
Immunomodulatory Drugs
4-chloro-1H-imidazo[4,5-c]quinoline derivatives are known for their immunomodulatory properties. They act by binding to toll-like receptors 7 and 8 (TLR7/TLR8) on dendritic cells, which are crucial for initiating immune responses . This binding can induce the production of interferon (IFN)-alpha, a key cytokine in antiviral defense . The compound’s ability to modulate the immune system makes it a valuable candidate for developing treatments for viral infections and certain types of cancer.
Antiviral Therapeutics
The compound’s derivatives have been explored for their antiviral activities. As part of the imidazoquinoline family, they can function as small low-molecular-weight immune response modifiers, exhibiting potent antiviral properties . This makes them particularly interesting for research into new antiviral drugs that could potentially treat a variety of viral diseases.
Anticancer Agents
Research has indicated that 4-chloro-1H-imidazo[4,5-c]quinoline derivatives may possess anticancer activities. Their mechanism involves the modulation of immune responses, which can contribute to the suppression of tumor growth and proliferation . The exploration of these compounds in oncology could lead to novel therapeutic options for cancer treatment.
PI3K/mTOR Inhibition
Some derivatives of 4-chloro-1H-imidazo[4,5-c]quinoline have been studied for their potential as PI3K/mTOR inhibitors . These pathways are critical in cell growth and survival, and their inhibition is a promising strategy for cancer therapy. The compound’s role in this context is to provide a scaffold for creating more potent and selective inhibitors.
Antimicrobial Applications
The bioactive nature of the imidazoquinoline nucleus makes it a significant player in the development of antimicrobial agents. Members of this class have shown effectiveness against a range of microbial pathogens, providing a platform for the synthesis of new antimicrobial drugs .
Toll-Like Receptor Agonists
4-chloro-1H-imidazo[4,5-c]quinoline is a key structural component in the synthesis of TLR7 agonists . These agonists can stimulate innate immune responses and have applications in vaccine adjuvant development, particularly for enhancing the efficacy of vaccines against respiratory viruses.
Mechanism of Action
Safety and Hazards
Future Directions
The structural requirements for allosteric enhancement at the A3AR were distinct from the requirements to inhibit equilibrium binding . Thus, future research could focus on preparing allosteric enhancers of the human A3AR that have an improved allosteric effect in comparison to the inhibition of equilibrium binding at the orthosteric site .
properties
IUPAC Name |
4-chloro-3H-imidazo[4,5-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-10-9-8(12-5-13-9)6-3-1-2-4-7(6)14-10/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKUAAUCZDOPDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=N2)Cl)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467495 | |
| Record name | 1H-Imidazo[4,5-c]quinoline, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1H-imidazo[4,5-c]quinoline | |
CAS RN |
132206-92-9 | |
| Record name | 1H-Imidazo[4,5-c]quinoline, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1625098.png)

![4-(Pyridin-3-YL)-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B1625100.png)





![methyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1625114.png)

